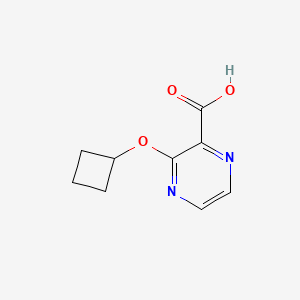

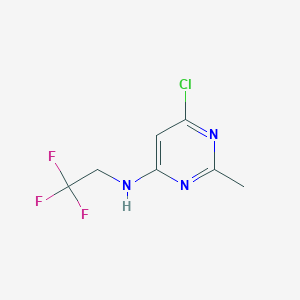

![molecular formula C10H7ClFN3O B1467570 1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde CAS No. 1465068-07-8](/img/structure/B1467570.png)

1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde

Vue d'ensemble

Description

The compound “1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains a 1,2,3-triazole ring, a common structure in many biologically active compounds . The presence of the chloro and fluoro substituents on the phenyl ring could potentially influence the compound’s reactivity and biological activity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques such as NMR, IR spectroscopy, and mass spectrometry . These techniques would provide information about the compound’s functional groups, molecular weight, and overall structure.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing fluorine and chlorine atoms, as well as the electron-donating methyl group. The aldehyde group could undergo various reactions, such as nucleophilic addition or oxidation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, the presence of the polar aldehyde group and the halogen atoms could affect the compound’s solubility, boiling point, and melting point .Applications De Recherche Scientifique

Triazole Derivatives in Drug Development

Triazoles, including compounds like 1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde, play a critical role in the development of new drugs due to their diverse biological activities. They are part of a class of five-membered heterocyclic compounds that have shown a broad range of biological activities. The interest in developing novel triazoles with anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases, has increased. This review highlighted the significance of triazole derivatives in therapeutic advancements, emphasizing the need for new, more efficient preparations that consider green chemistry, energy savings, and sustainability (Ferreira et al., 2013).

Synthesis and Chemical Properties

The development of novel synthetic routes for 1,4-disubstituted 1,2,3-triazoles has been a focal point of research due to their significant dipole moment and stability, which support hydrogen bonding and dipole-dipole interactions with biological targets. The copper(I) catalyzed regioselective synthesis introduced by Sharpless and Meldal has been particularly noteworthy, facilitating the exploration of new pathways for developing biologically active 1,2,3-triazoles (Kaushik et al., 2019).

Environmental Applications

1,2,3-Triazole derivatives have also found applications in environmental science, particularly as corrosion inhibitors for metal surfaces. Their aromatic stability and resistance to reduction, oxidation, or hydrolysis in acidic and basic environments make them suitable for protecting steels, copper, iron, aluminum, and their alloys in aggressive media. The eco-friendly synthesis methods reviewed, including those using water extracts and biosourced catalysts, offer advantages in terms of reaction times, yields, and applicability to industrial drug synthesis and other areas (de Souza et al., 2019).

Anticancer Research

The hybridization of 1,2,3-triazole with other anticancer pharmacophores has emerged as a promising strategy in the fight against cancer, including drug-resistant variants. The synthesis of 1,2,3-triazole-containing hybrids has been driven by the need for novel anticancer agents with reduced side effects and improved efficacy. These compounds have demonstrated a range of activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties, making them valuable in therapeutic interventions for cancer treatment (Xu et al., 2019).

Mécanisme D'action

Target of Action

Similar compounds have been found to bind with high affinity to multiple receptors , which could be a potential target for this compound.

Mode of Action

It’s worth noting that similar compounds have been found to interact with their targets in a way that leads to various biological activities .

Biochemical Pathways

Similar compounds have been found to affect a broad range of biochemical pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[(2-chloro-4-fluorophenyl)methyl]triazole-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN3O/c11-10-3-8(12)2-1-7(10)4-15-5-9(6-16)13-14-15/h1-3,5-6H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNCWABRODHZPNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)Cl)CN2C=C(N=N2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(2-chloro-4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl({3-[1-(pyridin-2-yl)-1H-pyrazol-4-yl]propyl})amine](/img/structure/B1467488.png)

![methyl[3-(1-propyl-1H-pyrazol-4-yl)propyl]amine](/img/structure/B1467489.png)

![[1-(2-ethylphenyl)-1H-1,2,3-triazol-4-yl]methanol](/img/structure/B1467494.png)

![1-[1-(butan-2-yl)-1H-pyrazol-4-yl]ethan-1-amine](/img/structure/B1467500.png)

![1-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}ethan-1-one](/img/structure/B1467509.png)

![2-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}ethan-1-amine](/img/structure/B1467510.png)